molecular formula C23H15Cl2N5O B2375688 N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-89-8

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2375688
CAS No.: 890945-89-8
M. Wt: 448.31
InChI Key: KAMPKMPXDRITLP-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorophenyl and chlorophenoxy groups. Its intricate structure makes it a subject of interest in medicinal chemistry and materials science.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .

Mode of Action

While the exact interaction of this compound with its target is not specified, it’s plausible that it binds to the active site of the target protein (e.g., CDK2), thereby inhibiting its function. This inhibition could lead to alterations in the cell cycle, potentially inducing cell cycle arrest .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effects could include reduced cell proliferation and potentially apoptosis, particularly in cancer cells .

Result of Action

The inhibition of CDK2 can lead to cell cycle arrest, which may result in decreased cell proliferation. In the context of cancer cells, this could potentially lead to apoptosis, thereby reducing the growth of the tumor . .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their function .

Cellular Effects

Related compounds have demonstrated anticancer activity against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Related compounds may interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of chlorophenyl and chlorophenoxy substituents. Common reagents used in these reactions include chlorinated aromatic compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: A simpler chlorinated aromatic compound with different applications.

    Butanamide, N-(4-chlorophenyl)-3-oxo-: Another chlorinated compound with distinct chemical properties and uses.

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N5O/c24-15-4-8-19(9-5-15)31-20-10-6-17(7-11-20)29-22-21-13-28-30(23(21)27-14-26-22)18-3-1-2-16(25)12-18/h1-14H,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMPKMPXDRITLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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